(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with an ethyl group at the fourth position and a tetrahydrofuran ring attached to the benzyl group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzylamine with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions. The reaction typically proceeds as follows:
-
Starting Materials:
- 4-Ethylbenzylamine
- Tetrahydrofuran-2-carboxaldehyde
- Reducing agent (e.g., sodium triacetoxyborohydride)
-
Reaction Conditions:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and resins to enhance their mechanical and thermal properties.
Biological Studies: The compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydrofuran ring and benzyl group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethyl-benzyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
(4-Ethyl-benzyl)-(tetrahydro-furan-3-ylmethyl)-amine: Similar structure but with the tetrahydrofuran ring attached at the third position.
Uniqueness: (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both the ethyl-substituted benzyl group and the tetrahydrofuran ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h5-8,14-15H,2-4,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDNMPAZHJEHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387986 |
Source
|
Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-83-2 |
Source
|
Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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